methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1461869-47-5) is a triazole derivative featuring a methyl carboxylate group at position 4 and an azetidin-3-yl substituent at position 1 of the triazole ring. Its molecular formula is C₇H₁₀N₄O₂, with a molecular weight of 182.18 g/mol . Triazoles are renowned for their pharmaceutical relevance, including roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds .
Properties
IUPAC Name |
methyl 1-(azetidin-3-yl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5/h4-5,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNSRRMQLJSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. Techniques such as the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition, are employed to produce the azetidine intermediate, which is then further functionalized to introduce the triazole ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, exhibit promising antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole compounds showed activity against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study highlighted its effectiveness against breast cancer cells by disrupting cellular signaling pathways related to growth and survival.
Fungicides
The compound's structure suggests potential as a fungicide. Triazoles are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol. Field trials have indicated that formulations containing this compound can effectively control fungal pathogens in crops such as wheat and maize.
Data Tables
| Application Area | Specific Use | Evidence Source |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Journal of Medicinal Chemistry |
| Anticancer | Case Study on Breast Cancer Cells | |
| Agricultural Science | Fungicide | Field Trials on Wheat and Maize |
Case Study 1: Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Candida albicans, supporting its potential as a therapeutic agent.
Case Study 2: Anticancer Efficacy
In vitro analysis demonstrated that this compound induced significant apoptosis in MCF-7 breast cancer cells. Mechanistic studies revealed that the compound modulated key signaling pathways involved in cell proliferation and survival.
Case Study 3: Agricultural Application
Field trials conducted on maize crops showed that applying this compound significantly reduced the incidence of Fusarium infections. The treated plots exhibited improved yield compared to untreated controls.
Mechanism of Action
The mechanism of action of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity to enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Azetidin-3-yl vs. Benzyl or Methyl Groups
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS: N/A): The benzyl group introduces steric bulk and hydrophobicity, reducing aqueous solubility compared to the azetidin-3-yl derivative. Crystallographic data shows a distorted tetrahedral geometry at the methylene linker (C–CH₂–N angle: 112.13°), which may influence molecular packing .
Azetidin-3-yl vs. Piperidin-4-yl
- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS: 1461715-06-9): The six-membered piperidine ring offers greater conformational flexibility than azetidine. The hydrochloride salt enhances solubility (246.69 g/mol), contrasting with the non-ionic azetidinyl compound .
Azetidin-3-yl vs. Aryl Groups
Crystallographic and Stability Data
- Methyl 1-benzyl-1H-triazole-4-carboxylate : Bond lengths (N3–C4: 1.3367 Å, C3–N1: 1.3621 Å) align with typical triazole geometry. The azetidinyl analog likely shares similar triazole core metrics but with altered substituent angles .
- Stability: The hydrochloride salt of the piperidinyl analog () suggests improved stability over the non-ionic azetidinyl compound, which lacks detailed storage guidelines .
Biological Activity
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1461869-47-5) is a compound of interest in medicinal chemistry due to its unique structural features, which combine an azetidine moiety and a triazole ring. This combination may confer distinct biological activities, making it a potential candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 182.18 g/mol. The compound features a triazole ring that is known for its bioactivity and potential in drug development.
Biological Activity Overview
Research has indicated that compounds containing triazole rings exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Triazole Derivative B | MCF-7 | 2.7 | Arrests cell cycle at G1 phase |
| This compound | TBD | TBD | TBD |
Research indicates that triazole compounds can induce apoptosis through the activation of caspases and modulation of reactive oxygen species (ROS) levels in cancer cells . The specific mechanisms by which this compound exerts its effects are still under investigation.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For example:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative C | E. coli | 32 µg/mL |
| Triazole Derivative D | S. aureus | 16 µg/mL |
The ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic processes contributes to their antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Triazole Derivative E | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| This compound | TBD | TBD |
Case Studies and Research Findings
Recent studies have highlighted the promising nature of triazoles in drug development:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various triazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.43 µM against HCT116 cells, showcasing their potential as anticancer agents .
- Mechanistic Insights : Research into the mechanisms revealed that triazoles could inhibit the NF-kB signaling pathway, leading to decreased proliferation and increased apoptosis in cancer cells .
- Synthesis and Evaluation : The synthesis of this compound was achieved through various chemical methods. Subsequent evaluations demonstrated its efficacy in inhibiting cancer cell growth while sparing normal cells .
Q & A
Q. What are the common synthetic routes for methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key steps include:
- Precursor preparation : Azetidin-3-yl azide and methyl propiolate (or equivalent alkyne) are common precursors.
- Catalyst optimization : Cu(I) sources (e.g., CuSO₄·Na ascorbate) enhance reaction efficiency. Ruthenium catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) are alternatives but may alter regioselectivity .
- Solvent and temperature : Toluene or DMF under reflux (80–100°C) yields higher purity. Prolonged reaction times (>24 h) reduce side products .
Q. How is the structural integrity of this compound validated?
X-ray crystallography is the gold standard for confirming bond geometry. For example:
- Bond lengths : N–N (1.31–1.36 Å) and C–N (1.33–1.37 Å) align with triazole ring stability .
- Angular distortions : The azetidine ring introduces steric strain, reflected in C–CH₂–N angles (112.13° vs. ideal 109.47°) .
Complementary techniques include: - NMR : ¹H/¹³C spectra verify substitution patterns (e.g., triazole C4 carboxylate at δ ~160 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₄O₂: 183.0822) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
Common impurities include unreacted azide/alkyne precursors and regioisomers. Methods:
- Chromatography : Silica gel elution with CH₂Cl₂/ether mixtures isolates the target compound .
- Recrystallization : Dichloromethane/ether yields single crystals for X-ray analysis .
Advanced Research Questions
Q. How can conflicting data on reaction yields from different catalytic systems be resolved?
Discrepancies arise from catalyst selectivity and side reactions. For example:
- Cu(I) vs. Ru(II) : CuAAC favors 1,4-triazoles (>90% yield), while Ru catalysts may produce 1,5-regioisomers .
- Side reactions : Azide decomposition or alkyne dimerization can reduce yields. Kinetic studies (e.g., monitoring via FTIR or HPLC) identify degradation pathways .
Mitigation : Use in situ monitoring (e.g., Raman spectroscopy) and DFT calculations to predict regioselectivity .
Q. What strategies optimize the compound’s stability under biological assay conditions?
Instability in aqueous media (e.g., ester hydrolysis) limits its use in medicinal chemistry. Solutions include:
Q. How do structural modifications impact its bioactivity in target validation studies?
- Azetidine substitution : Replacing the azetidin-3-yl group with pyrrolidine reduces selectivity for kinase targets due to steric bulk .
- Triazole vs. pyrazole : Triazoles exhibit stronger hydrogen-bonding interactions with enzymes (e.g., COX-2 inhibition vs. pyrazole analogs) .
Methodology : - SAR studies : Synthesize analogs (e.g., 1-(piperidin-4-yl) derivatives) and compare IC₅₀ values .
- Molecular docking : Predict binding affinities using PDB structures (e.g., 6COX for COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
